molecular formula C16H23NO3 B14960664 Propyl 4-(2,2-dimethylbutanamido)benzoate

Propyl 4-(2,2-dimethylbutanamido)benzoate

Cat. No.: B14960664
M. Wt: 277.36 g/mol
InChI Key: OLLGUDHSZJGNDY-UHFFFAOYSA-N
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Description

Propyl 4-(2,2-dimethylbutanamido)benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a benzoate group attached to a propyl chain and a 2,2-dimethylbutanamido group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(2,2-dimethylbutanamido)benzoate typically involves the esterification of benzoic acid with propanol in the presence of an acid catalyst. The reaction can be carried out using Fischer esterification, where benzoic acid and propanol are heated together with a strong acid like sulfuric acid to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as transesterification. This process involves the exchange of the ester group of methyl benzoate with propanol under the influence of a catalyst like sodium methoxide.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2,2-dimethylbutanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and its derivatives.

    Reduction: Propyl 4-(2,2-dimethylbutanamido)benzyl alcohol.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Propyl 4-(2,2-dimethylbutanamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propyl 4-(2,2-dimethylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,2-dimethylbutanamido)benzoate
  • Ethyl 4-(2,2-dimethylbutanamido)benzoate
  • Butyl 4-(2,2-dimethylbutanamido)benzoate

Uniqueness

Propyl 4-(2,2-dimethylbutanamido)benzoate is unique due to its specific propyl chain, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and butyl counterparts. These differences can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

propyl 4-(2,2-dimethylbutanoylamino)benzoate

InChI

InChI=1S/C16H23NO3/c1-5-11-20-14(18)12-7-9-13(10-8-12)17-15(19)16(3,4)6-2/h7-10H,5-6,11H2,1-4H3,(H,17,19)

InChI Key

OLLGUDHSZJGNDY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CC

Origin of Product

United States

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